Spiro[4.5]decan-1-one
Overview
Description
Spiro[45]decan-1-one is an organic compound with the molecular formula C10H16O It is a spirocyclic ketone, meaning it contains a spiro-connected ring system with a ketone functional group The spiro[45]decan-1-one structure consists of a decane backbone with a spiro junction at the first carbon, forming a unique bicyclic system
Mechanism of Action
Target of Action
Spiro[4.5]decan-1-one has been identified as a potential inhibitor of Prolyl Hydroxylase Domain (PHD) .
Mode of Action
The compound interacts with the active site of PHDs, competing with the 2-oxoglutarate (2OG) co-substrate . This interaction inhibits the prolyl hydroxylation of HIF-α subunits, a process that normally signals for their degradation via the ubiquitin-proteasome system . By inhibiting PHDs, this compound can potentially mimic elements of the physiological hypoxic response .
Pharmacokinetics
The pharmacokinetic properties of Spiro[4The compound’s potential as a phd inhibitor suggests that it may have suitable bioavailability for therapeutic applications .
Result of Action
The inhibition of PHDs by this compound can lead to the stabilization of HIF-α subunits and the subsequent induction of hypoxia-responsive genes . This can have various molecular and cellular effects, depending on the specific genes induced. For example, the induction of erythropoietin (EPO) can stimulate the production of red blood cells, potentially providing a therapeutic benefit in conditions such as anemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prins/Pinacol Cascade Reaction: One method for synthesizing spiro[4.5]decan-1-one involves a Lewis acid-catalyzed Prins/pinacol cascade reaction.
Rh(I)-Catalyzed Dimerization: Another synthetic route involves the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a basis for scalable production. The Prins/pinacol cascade reaction and Rh(I)-catalyzed dimerization can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Spiro[4.5]decan-1-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The ketone group in this compound can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the spiro junction or adjacent carbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
Spiro[4.5]decan-1-one is used as a building block in organic synthesis due to its unique spirocyclic structure. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .
Biology and Medicine
In medicinal chemistry, this compound derivatives have been studied for their potential biological activities. For instance, some derivatives have shown promise as inhibitors of prolyl hydroxylase domains, which are targets for treating conditions like anemia and ischemia .
Industry
The compound’s structural properties make it useful in the development of materials with specific mechanical or chemical characteristics. It can be incorporated into polymers or other materials to enhance their performance.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiro[4.5]decan-2-one: A structural isomer with the ketone group at a different position.
Spiro[4.5]decan-6-one: Another isomer with the ketone group at the sixth position.
Uniqueness
Spiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the position of the ketone group. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research. Its ability to undergo various chemical reactions and form derivatives with potential biological activities further distinguishes it from similar compounds.
Properties
IUPAC Name |
spiro[4.5]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-4-8-10(9)6-2-1-3-7-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZWDQWFCGSFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339476 | |
Record name | Spiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4728-91-0 | |
Record name | Spiro[4.5]decan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4728-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[4.5]decan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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